

Spectroscopic Profile of Valeraldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Valeraldehyde	
Cat. No.:	B050692	Get Quote

Valeraldehyde (Pentanal), a key aliphatic aldehyde with the chemical formula C₅H₁₀O, plays a significant role in various chemical industries, including flavor and fragrance production, resin manufacturing, and as a rubber accelerator. A thorough understanding of its structural and chemical properties is paramount for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth analysis of the spectroscopic data of **valeraldehyde**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of **valeraldehyde**.

Table 1: ¹H NMR Spectroscopic Data for Valeraldehyde



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
9.76	Triplet (t)	1H	1.9	Aldehydic proton (-CHO)
2.42	Triplet of doublets (td)	2Н	7.4, 1.9	Methylene protons alpha to carbonyl (-CH ₂ - CHO)
1.61	Sextet	2Н	7.4	Methylene protons beta to carbonyl (-CH ₂ - CH ₂ CHO)
1.35	Sextet	2H	7.4	Methylene protons gamma to carbonyl (CH₃- CH₂-)
0.93	Triplet (t)	3Н	7.4	Methyl protons (- CH₃)

Solvent: CDCl3, Reference: TMS (δ 0.00 ppm)

Table 2: 13C NMR Spectroscopic Data for Valeraldehyde

Chemical Shift (δ) ppm	Assignment
202.5	Carbonyl carbon (C=O)
43.8	Alpha-carbon (-CH2-CHO)
26.5	Beta-carbon (-CH ₂ -CH ₂ CHO)
22.4	Gamma-carbon (CH₃-CH₂-)
13.8	Methyl carbon (-CH₃)



Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 3: Kev IR Absorption Bands for Valeraldehvde

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
2960-2870	Strong	C-H Stretch	Aliphatic C-H
2820 & 2720	Medium	C-H Stretch (Fermi resonance)	Aldehydic C-H
1730	Strong	C=O Stretch	Aldehyde
1465	Medium	C-H Bend	-CH ₂ -
1380	Medium	C-H Bend	-CH₃

Sample Phase: Liquid film

Table 4: Mass Spectrometry Data for Valeraldehyde

m/z	Relative Intensity (%)	Proposed Fragment
86	5	[M] ⁺ (Molecular Ion)
58	100	[C₃H6O] ⁺ (McLafferty rearrangement)
57	40	[C4H9] ⁺
44	85	[C ₂ H ₄ O] ⁺
43	50	[C ₃ H ₇] ⁺
41	60	[C ₃ H ₅] ⁺
29	95	[CHO] ⁺ or [C₂H₅] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols



The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

- Sample Preparation: A solution of **valeraldehyde** (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.75 mL). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ 0.00 ppm).
- ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were averaged to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded with proton decoupling. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were accumulated to obtain a spectrum with adequate signal intensity.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.

- Sample Preparation: A drop of neat valeraldehyde was placed between two sodium chloride (NaCl) salt plates to create a thin liquid film.
- Data Acquisition: The spectrum was recorded over the range of 4000-600 cm⁻¹. A
 background spectrum of the clean salt plates was acquired and automatically subtracted
 from the sample spectrum. Typically, 32 scans were co-added to produce the final spectrum
 with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

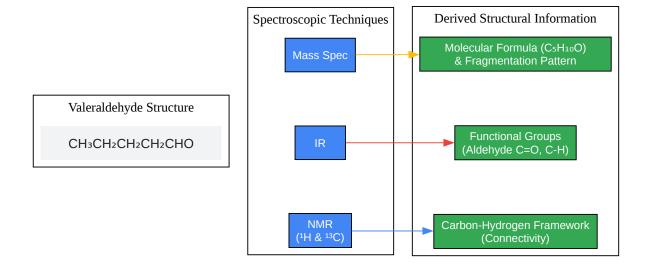
Mass spectra were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.



- Sample Introduction: A dilute solution of **valeraldehyde** in dichloromethane was injected into the GC. The GC was equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm). The oven temperature was programmed to ramp from 40°C to 250°C to ensure the elution of **valeraldehyde**.
- Ionization and Mass Analysis: The eluted compound was introduced into the ion source, where it was ionized by a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer over a mass-to-charge (m/z) range of 20-200 amu.

Visualizations

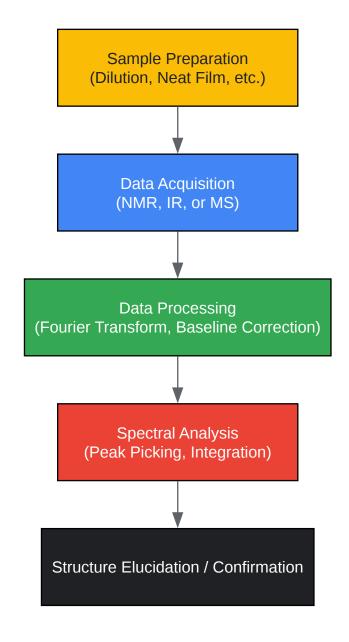
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a generalized workflow for spectroscopic analysis.



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Spectroscopic techniques and derived structural information for valeraldehyde.





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A generalized workflow for spectroscopic analysis.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com